![molecular formula C9H6N4OS B13110556 4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 91545-23-2](/img/structure/B13110556.png)
4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indazole ring, with a thioxo group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The structures of the synthesized compounds are evaluated using 1H and 13C NMR spectroscopy involving 2D NMR techniques such as 1H—1H COSY, 1H—13C HSQC, and 1H—13C HMBC .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
科学的研究の応用
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- [1,3]Thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indole derivatives
- Thiazines, thiazoles, and triazoles-annulated derivatives
Uniqueness
4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific structural features, such as the fusion of the triazine and indazole rings and the presence of the thioxo group
特性
CAS番号 |
91545-23-2 |
|---|---|
分子式 |
C9H6N4OS |
分子量 |
218.24 g/mol |
IUPAC名 |
4-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-b]indazol-1-one |
InChI |
InChI=1S/C9H6N4OS/c14-8-7-5-3-1-2-4-6(5)12-13(7)9(15)11-10-8/h1-4H,(H,10,14)(H,11,15) |
InChIキー |
SBSHQXQREFUAQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=O)NNC(=S)N3N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




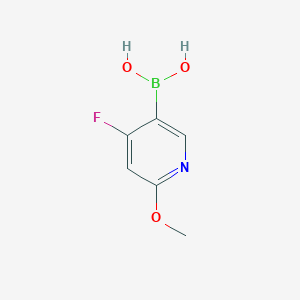
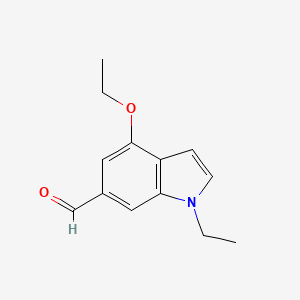
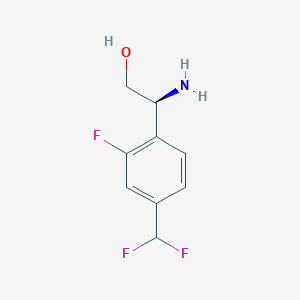
![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
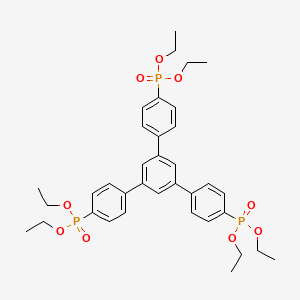
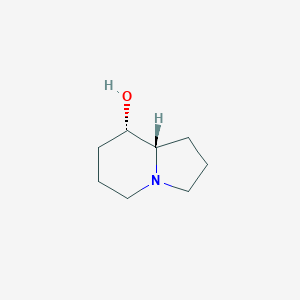
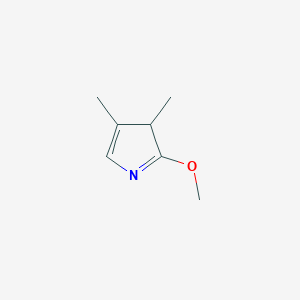
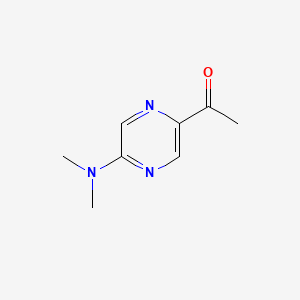
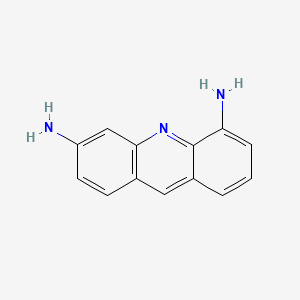

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
